Welcome to the BenchChem Online Store!
molecular formula C9H13NO B2904950 3-(Methoxymethyl)-2-methylaniline CAS No. 39053-19-5

3-(Methoxymethyl)-2-methylaniline

Cat. No. B2904950
M. Wt: 151.209
InChI Key: UBPOEWHLSICXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07037925B2

Procedure details

A mixture of methyl 2-methyl-3-nitrobenzyl ether (0.19 g, 1.05 mmol), and 5% Pd/C (70 mg) in EtOAc/EtOH 1:1 (14 ml) was hydrogenated at 1 atm over night. The mixture was filtered through Celite, and the filtrate was concentrated to give the title compound 125 mg (78%) as a yellow oil.
Name
methyl 2-methyl-3-nitrobenzyl ether
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][O:5][CH3:6]>CCOC(C)=O.CCO.[Pd]>[CH3:6][O:5][CH2:4][C:3]1[C:2]([CH3:1])=[C:10]([CH:9]=[CH:8][CH:7]=1)[NH2:11] |f:1.2|

Inputs

Step One
Name
methyl 2-methyl-3-nitrobenzyl ether
Quantity
0.19 g
Type
reactant
Smiles
CC1=C(COC)C=CC=C1[N+](=O)[O-]
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Smiles
CCOC(=O)C.CCO
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was hydrogenated at 1 atm over night
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COCC=1C(=C(N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.